molecular formula C16H16N4O5S B11439030 3-{2-[(2-amino-2-oxoethyl)sulfanyl]-8-methoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl}propanoic acid

3-{2-[(2-amino-2-oxoethyl)sulfanyl]-8-methoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl}propanoic acid

Cat. No.: B11439030
M. Wt: 376.4 g/mol
InChI Key: JZZZEPDYNGNWLM-UHFFFAOYSA-N
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Description

3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a valuable compound for research and development .

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

3-[2-(2-amino-2-oxoethyl)sulfanyl-8-methoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl]propanoic acid

InChI

InChI=1S/C16H16N4O5S/c1-25-8-2-3-10-9(6-8)13-14(18-10)15(24)20(5-4-12(22)23)16(19-13)26-7-11(17)21/h2-3,6,18H,4-5,7H2,1H3,(H2,17,21)(H,22,23)

InChI Key

JZZZEPDYNGNWLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=C(N(C3=O)CCC(=O)O)SCC(=O)N

Origin of Product

United States

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